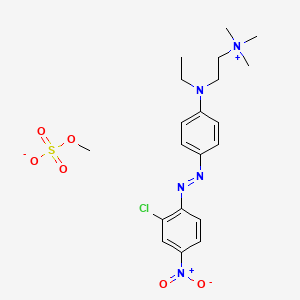
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)-N,N,N-trimethylethanaminium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cationic red GTL is a versatile dye widely used in various scientific and industrial applications. It is known for its vibrant red color and its ability to bind to negatively charged surfaces, making it useful in a range of fields from textile dyeing to biological research.
準備方法
Synthetic Routes and Reaction Conditions
Cationic red GTL is typically synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process often involves the use of strong acids and bases to facilitate the formation of the desired dye compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of cationic red GTL involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through processes such as crystallization and filtration to remove any impurities. The final product is often dried and ground into a fine powder for ease of use in various applications .
化学反応の分析
Types of Reactions
Cationic red GTL undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Cationic red GTL can also be reduced, which may alter its color and binding properties.
Substitution: The dye can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving cationic red GTL include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of cationic red GTL depend on the specific type of reaction. For example, oxidation may produce different colored compounds, while reduction can lead to colorless or differently colored products. Substitution reactions can result in the formation of new dye compounds with altered properties .
科学的研究の応用
Cationic red GTL is used in a wide range of scientific research applications, including:
Chemistry: It is used as a staining agent to visualize chemical reactions and processes.
Biology: The dye is employed in cell staining to observe and analyze cell structures and functions.
Medicine: Cationic red GTL is used in diagnostic procedures to detect and monitor various biological molecules and pathogens.
作用機序
The mechanism of action of cationic red GTL involves its ability to bind to negatively charged surfaces, such as cell membranes and other biological structures. This binding is facilitated by the positive charge on the dye molecule, which interacts with the negative charges on the target surfaces. The dye can also generate reactive oxygen species under certain conditions, which can lead to the oxidation of target molecules .
類似化合物との比較
Cationic red GTL is unique in its ability to bind strongly to negatively charged surfaces and its vibrant red color. Similar compounds include:
Safranine T: Another cationic dye used for similar applications but with different binding properties.
Methylene Blue: A cationic dye with a blue color, used in various staining and diagnostic applications.
Cationic red GTL stands out due to its specific binding affinity and color properties, making it a valuable tool in both scientific research and industrial applications.
特性
CAS番号 |
14254-17-2 |
|---|---|
分子式 |
C19H25ClN5O2.CH3O4S C20H28ClN5O6S |
分子量 |
502.0 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H25ClN5O2.CH4O4S/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-5-6(2,3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
NUSZYOCSDMLOQE-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


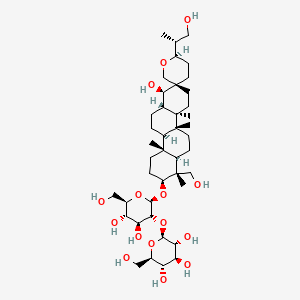
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
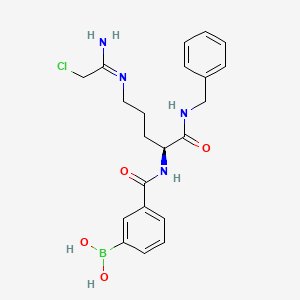
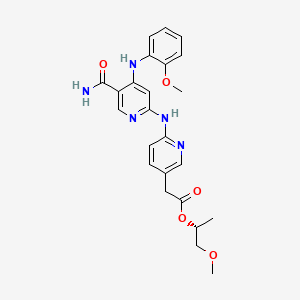

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

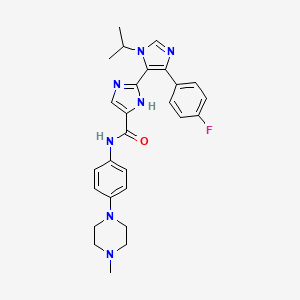
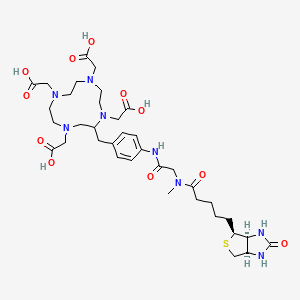

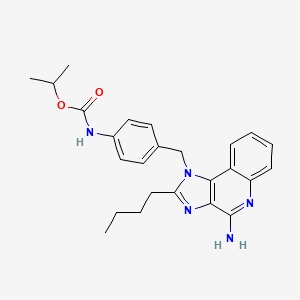
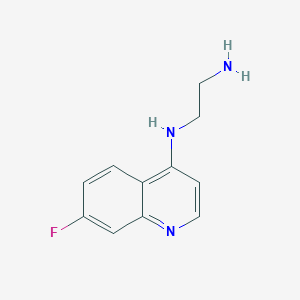
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
